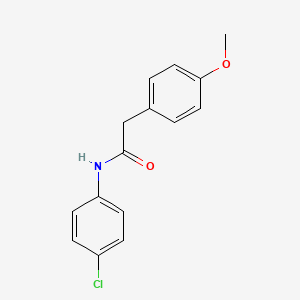
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide involves various chemical reactions, including hydrogenation, acetylation, and chlorination processes. For example, a novel Pd/C catalyst has been used for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating the importance of catalysis in achieving high selectivity and yield in the synthesis process (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The crystal structures of various C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provide insights into the molecular structure through hydrogen bonding and molecular interactions. Such analyses reveal the intricate details of molecular conformation and the influence of substituents on the overall structure (B. Narayana et al., 2016).
Chemical Reactions and Properties
The reactivity of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide derivatives is influenced by their functional groups, leading to various chemical reactions including esterification, acylation, and nucleophilic substitution. These reactions underline the compound's versatility in organic synthesis (Z. Zhong-cheng & Shu Wan-yin, 2002).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide in various solvents and conditions. These properties are determined through crystallography and spectroscopy, offering insights into the compound's stability and suitability for different applications (B. Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and the potential for undergoing different organic reactions, define the applications and functionalities of N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide. Research into these properties enables the development of new synthetic pathways and the optimization of existing ones for the production of targeted chemical products (A. Rehman et al., 2013).
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide is relevant in the field of catalytic hydrogenation. For example, a novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, which is an important intermediate in azo disperse dyes production (Zhang Qun-feng, 2008).
Crystal Structure Analysis
The compound has been studied for its crystal structure, as seen in the research on C,N-disubstituted acetamides including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. These studies provide insights into molecular interactions and structure (B. Narayana et al., 2016).
Synthesis of Coordination Compounds
It is also used in the synthesis of coordination compounds. For instance, coordination compounds between lanthanon (III) isopropoxides and various secondary amides, including N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide, have been isolated and characterized, highlighting its utility in inorganic chemistry (Miss Shakuntala Mathur et al., 1981).
Nonlinear Optical Properties
Another significant application is in the exploration of nonlinear optical properties. Research has been conducted to understand the linear and nonlinear optical behavior of organic crystals like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, which are potential candidates for photonic devices (A. N. Castro et al., 2017).
Synthesis of Novel Derivatives
The compound is integral in the synthesis of novel derivatives, such as in the creation of N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds, which have shown antioxidant activity (C. T. Nguyen et al., 2021).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZLPYDVXZKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



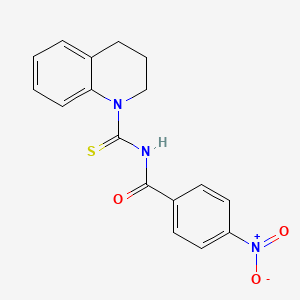
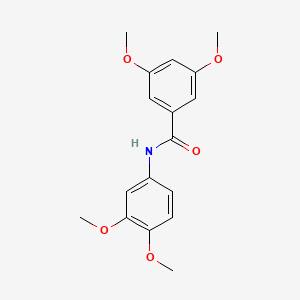
![5-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5650973.png)


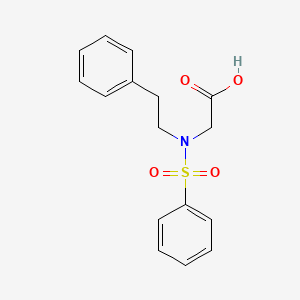
![rel-(4aS,8aS)-2-[(4'-propyl-4-biphenylyl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5651002.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5651037.png)

![{(3R*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5651048.png)
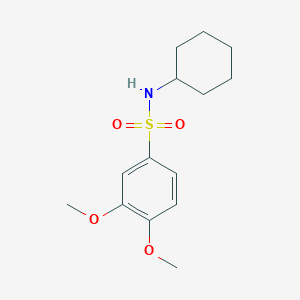
![methyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5651064.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5651071.png)